molecular formula C9H8BrNO2 B1380758 5-(2-Bromophenyl)oxazolidin-2-one CAS No. 1341038-06-9

5-(2-Bromophenyl)oxazolidin-2-one

Cat. No.: B1380758
CAS No.: 1341038-06-9
M. Wt: 242.07 g/mol
InChI Key: PUKUZZNKOSNMBV-UHFFFAOYSA-N
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Description

“5-(2-Bromophenyl)oxazolidin-2-one” is a chemical compound with the CAS Number: 1341038-06-9 . It has a molecular weight of 242.07 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A facile approach to polysubstituted oxazolidin-2-ones is presented via a copper (I)-catalyzed tandem decarboxylative/carboxylative cyclization of a propiolic acid, a primary amine, and an aldehyde . This new multicomponent coupling constitutes an efficient methodology to provide the corresponding oxazolidin-2-ones in good yields .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a basic nucleus of 2-oxazolidone . The InChI code for this compound is 1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) .


Chemical Reactions Analysis

Oxazolidinones are a recent class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at normal temperature .

Scientific Research Applications

Anticancer Potential

Oxazolidinones, including derivatives of 5-(2-Bromophenyl)oxazolidin-2-one, have shown promising anticancer activity. A study by Armentano et al. (2020) demonstrated that 5-(carbamoylmethylene)-oxazolidin-2-ones exhibit significant cytotoxicity against cancer cell lines like MCF-7 and HeLa, without affecting non-tumorigenic cells. They induce apoptosis through increased ROS levels and mitochondrial dysfunction, highlighting their potential in cancer therapy (Armentano et al., 2020).

Synthesis and Chiral Applications

Oxazolidin-2-ones have been synthesized from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines with high yields, emphasizing their role in organic synthesis. This process involves aziridine ring-opening followed by intramolecular cyclization, crucial for generating enantiomerically pure products useful in asymmetric syntheses (Sim et al., 2003).

Utility as Chiral Auxiliaries

Gibson et al. (1998) found that 5,5-diaryl substituted oxazolidin-2-ones are effective chiral auxiliaries, providing high yields and diastereoselectivities in various chemical transformations. This makes them valuable in the asymmetric synthesis of complex molecules (Gibson et al., 1998).

Potential in Antithrombotic Therapy

In the search for new antithrombotic agents, oxazolidinone derivatives, including this compound variants, have been identified as potent Factor Xa inhibitors. Roehrig et al. (2005) discovered a compound with excellent in vivo antithrombotic activity and potential for clinical development in treating thromboembolic diseases (Roehrig et al., 2005).

Applications in Organic Synthesis

Oxazolidin-2-ones are used as intermediates in organic synthesis. Lemen & Wolfe (2010) described the use of palladium-catalyzed carboamination reactions to create trans-2,5-disubstituted pyrrolidines, demonstrating their versatility in synthesizing complex organic molecules (Lemen & Wolfe, 2010).

Mechanism of Action

Target of Action

The primary targets of 5-(2-Bromophenyl)oxazolidin-2-one are bacterial cells. This compound belongs to the oxazolidin-2-one class of antibacterial agents, which have shown potent efficacy against Gram-positive bacteria .

Mode of Action

This compound interacts with its bacterial targets by inhibiting bacterial protein synthesis . This inhibition is crucial as continuous protein synthesis in a bacterial cell is vital for its survival . The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .

Biochemical Pathways

The affected biochemical pathway is the protein synthesis pathway in bacteria. By inhibiting this pathway, this compound prevents the bacteria from producing essential proteins, leading to their death or inhibition of growth .

Pharmacokinetics

It’s worth noting that the oxazolidin-2-one class of compounds, to which this compound belongs, are prepared by chemical synthesis via diverse synthetic routes . These routes have been extensively studied in academic and industrial labs, suggesting a potential for optimization of the compound’s ADME properties .

Result of Action

The result of the action of this compound is the inhibition of growth or death of the targeted bacteria. This is achieved through the disruption of protein synthesis, which is essential for bacterial survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature for optimal stability . Furthermore, discharge of the compound into the environment must be avoided , suggesting that environmental contamination could potentially affect its efficacy.

Safety and Hazards

The safety information for “5-(2-Bromophenyl)oxazolidin-2-one” includes the following hazard statements: H302, H315, H319, H335 . The signal word for this compound is "Warning" .

Future Directions

Oxazolidinones have demonstrated a wide spectrum of pharmacological properties . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . Therefore, they have potential for future development in the field of antibiotics .

Biochemical Analysis

Biochemical Properties

5-(2-Bromophenyl)oxazolidin-2-one plays a significant role in biochemical reactions, particularly in the inhibition of bacterial protein synthesis. This compound interacts with the bacterial ribosome, specifically binding to the 23S ribosomal RNA of the 50S subunit. This interaction prevents the formation of the functional 70S initiation complex, thereby inhibiting protein synthesis and exerting its antibacterial effects .

The enzymes and proteins involved in this interaction include the bacterial ribosomal proteins and the 23S ribosomal RNA. The nature of these interactions is primarily inhibitory, as this compound binds to the ribosome and prevents the elongation of the nascent protein chain .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It influences cell function by inhibiting protein synthesis, which is crucial for cell growth and replication. This inhibition leads to a bacteriostatic effect, where the growth of bacteria is halted, but the cells are not immediately killed .

In addition to its impact on protein synthesis, this compound can influence cell signaling pathways and gene expression. By preventing the synthesis of essential proteins, it can disrupt various cellular processes, including metabolism and cell division .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the bacterial ribosome. This binding occurs at the peptidyl transferase center of the 23S ribosomal RNA within the 50S subunit. By occupying this site, the compound prevents the proper alignment of the aminoacyl-tRNA, thereby inhibiting peptide bond formation and protein synthesis .

This inhibition is achieved through a combination of hydrogen bonding and hydrophobic interactions between this compound and the ribosomal RNA. The result is a stable complex that effectively blocks the ribosome’s function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions .

Long-term effects on cellular function have been observed in both in vitro and in vivo studies. In bacterial cultures, prolonged exposure to this compound can lead to the development of resistance mechanisms, such as mutations in the ribosomal RNA that reduce the compound’s binding affinity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits bacteriostatic effects, inhibiting bacterial growth without causing significant toxicity to the host organism. At higher doses, toxic effects can be observed, including potential damage to the host’s cells and tissues .

Threshold effects have been noted, where a minimum effective concentration is required to achieve antibacterial activity. Beyond this threshold, increasing the dosage can enhance the compound’s efficacy but also raises the risk of adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions. Enzymes such as cytochrome P450 and glucuronosyltransferases play a role in these metabolic processes .

The metabolic flux and levels of metabolites can be influenced by the presence of this compound. For example, the formation of specific metabolites can indicate the compound’s biotransformation pathways and potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its accumulation in specific tissues .

The compound’s localization and accumulation can affect its efficacy and toxicity. For instance, higher concentrations in target tissues can enhance antibacterial activity, while accumulation in non-target tissues can lead to adverse effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the bacterial ribosome. Targeting signals and post-translational modifications can influence its distribution within the cell .

By localizing to specific compartments or organelles, this compound can exert its effects more efficiently. For example, its presence in the cytoplasm ensures direct interaction with the ribosomal RNA, enhancing its inhibitory action on protein synthesis .

Properties

IUPAC Name

5-(2-bromophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKUZZNKOSNMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294803
Record name 2-Oxazolidinone, 5-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341038-06-9
Record name 2-Oxazolidinone, 5-(2-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341038-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 5-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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